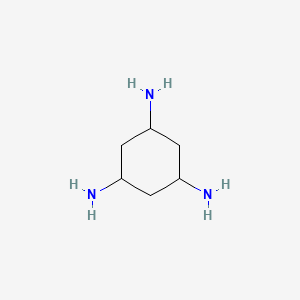

Cyclohexane-1,3,5-triamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexane-1,3,5-triamine, also known as this compound, is a useful research compound. Its molecular formula is C6H15N3 and its molecular weight is 129.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the most significant applications of cyclohexane-1,3,5-triamine is in the development of novel antineoplastic agents. Recent studies have focused on synthesizing platinum(IV) complexes using this compound as a ligand. These complexes have shown promising results in selectively inhibiting the proliferation of various human malignant cells. For instance, a specific platinum(IV) complex demonstrated an IC50 value of 8.9 ± 2.4 µM against resistant cell lines, significantly lower than that of cisplatin (IC50 = 144.4 ± 9.8 µM) .

Case Study: Platinum(IV) Complexes

- Objective : To evaluate the efficacy of platinum(IV) complexes derived from this compound.

- Results : Enhanced cytotoxicity against resistant cancer cell lines compared to traditional chemotherapy agents like cisplatin.

- : this compound serves as a crucial component in developing more effective cancer treatments.

Organic Synthesis

This compound is utilized in organic synthesis as a building block for various chemical transformations. It can act as a nucleophile in substitution reactions and is involved in the synthesis of more complex molecules through functionalization processes.

Applications in Synthesis

- Synthesis of Triazines : this compound can be used to synthesize substituted triazines through reactions with cyanuric chloride and other electrophiles .

- Formation of Amino Derivatives : The compound can be transformed into various amino derivatives that are useful in pharmaceuticals and agrochemicals.

Coordination Chemistry

The ability of this compound to form stable complexes with metal ions enhances its applicability in coordination chemistry. Its nitrogen atoms can coordinate with metals such as platinum and palladium to form chelate complexes.

Metal Complexes

- Platinum Complexes : As mentioned earlier, these complexes exhibit unique properties that can lead to improved therapeutic outcomes in cancer treatment.

- Other Metal Complexes : Research is ongoing to explore its potential with other transition metals for catalysis and material applications.

Material Science

In material science, this compound has been explored for its potential use in developing new materials with specific properties such as enhanced thermal stability or improved mechanical strength.

Potential Applications

- Polymer Chemistry : Incorporation into polymer matrices to enhance properties such as toughness and resistance to degradation.

- Nanomaterials : Use as a precursor for synthesizing nanoparticles or nanocomposites with tailored functionalities.

Data Table: Overview of Applications

Análisis De Reacciones Químicas

Coordination Chemistry and Metal Complex Formation

Tach serves as a tridentate ligand, forming stable complexes with transition metals and lanthanides. Its three amino groups coordinate in a facial arrangement, creating octahedral or trigonal-prismatic geometries.

-

Stereoelectronic Effects : Methylated derivatives (e.g., Me₃tach) exhibit enhanced basicity compared to tach, influencing metal-binding selectivity .

-

Protonation States : Protonation at specific nitrogen sites modulates ligand flexibility and metal affinity .

Acid-Base Behavior

Tach demonstrates stepwise protonation due to its three amino groups:

| Protonation Step | pKₐ (25°C, 0.1 M KCl) | Notes |

|---|---|---|

| First | 5.2 | Stabilizes chair conformation |

| Second | 7.4 | Conformational rigidity increases |

| Third | 11.2 | Full protonation enhances solubility |

-

Comparative studies show methylated tach derivatives (e.g., Me₃tach) are stronger bases than tach itself .

Aminolysis and Nucleophilic Reactions

The axial amino groups participate in stereospecific reactions:

-

Aminolysis of Esters : Tach reacts with activated esters (e.g., p-nitrophenyl acetate) to form amide derivatives. Reaction rates are slower than linear triamines due to steric hindrance .

-

Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) to generate tridentate Schiff base ligands, which are precursors for metal-organic frameworks (MOFs) .

Example Reaction :

tach+3RCOCl→tach COR 3+3HCl

Functionalization and Derivatization

-

N-Alkylation : Tach undergoes exhaustive alkylation with alkyl halides (e.g., methyl iodide) under basic conditions to yield tris-alkylated products. Steric effects limit reactivity at the third amino group .

-

Carbamate Formation : Reacts with chloroformates to generate triscarbamate derivatives, intermediates in the synthesis of Kemp’s triacid analogues .

Comparison with Related Ligands

| Ligand | Structure | Key Differences |

|---|---|---|

| Tris(aminomethyl)ethane | C(CH₂NH₂)₃ | Flexible backbone; lower basicity |

| Kemp’s triacid derivatives | C₆H₃(CO₂H)₃ | Carboxylic acid groups; pH-dependent coordination |

| 1,3,5-Triaminobenzene | C₆H₃(NH₂)₃ | Aromatic system; planar geometry |

Propiedades

Fórmula molecular |

C6H15N3 |

|---|---|

Peso molecular |

129.2 g/mol |

Nombre IUPAC |

cyclohexane-1,3,5-triamine |

InChI |

InChI=1S/C6H15N3/c7-4-1-5(8)3-6(9)2-4/h4-6H,1-3,7-9H2 |

Clave InChI |

UYAUGHKQCCCFDK-UHFFFAOYSA-N |

SMILES canónico |

C1C(CC(CC1N)N)N |

Sinónimos |

1,3,5-triaminocyclohexane TACH cpd |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.